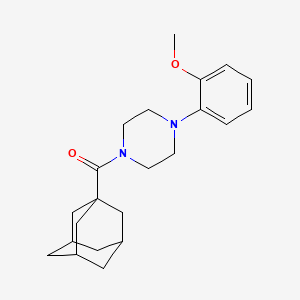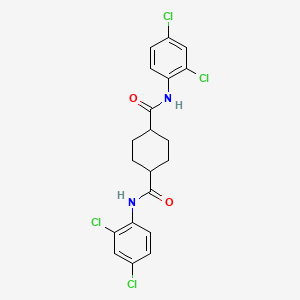![molecular formula C18H14BrNO4 B4983520 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BRB is a member of the stilbene family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. Additionally, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase and HDAC enzymes. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative stress-related damage. Furthermore, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have neuroprotective effects, leading to improved cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for various scientific applications. Additionally, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to exhibit low toxicity, making it a safe compound to work with in laboratory settings. However, one limitation of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid. One potential direction is the development of novel formulations of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid that improve its solubility, making it more suitable for various scientific applications. Additionally, further studies are needed to elucidate the specific mechanisms of action of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid, which could lead to the development of more targeted and effective therapeutic agents. Furthermore, the potential applications of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease warrant further investigation.
Métodos De Síntesis
The synthesis of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with malononitrile to form 5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]malononitrile. This intermediate is then reacted with 4-bromobenzoic acid in the presence of potassium carbonate to yield 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid. The synthesis method of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been optimized to improve the yield and purity of the compound, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid also has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Furthermore, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(E)-2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-23-16-9-15(19)8-13(17(16)24-2)7-14(10-20)11-3-5-12(6-4-11)18(21)22/h3-9H,1-2H3,(H,21,22)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZMMQEGRUWBC-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)

![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)
